Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Description
Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate is a halogenated oxazole derivative characterized by a 1,3-oxazole core substituted with a 3,4-dichlorophenyl group at position 2, a methyl group at position 5, and an ethyl carboxylate moiety at position 2.
Properties
IUPAC Name |
ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSIHJUSTXLXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC(=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
- IUPAC Name: Ethyl 2-(3,4-dichlorophenyl)-5-methyloxazole-4-carboxylate
- CAS Number: 1443981-03-0
- Molecular Formula: C13H11Cl2NO3
- Molecular Weight: 300.14 g/mol
- Purity: 95%
This compound exhibits its biological activity primarily through the modulation of various cellular pathways. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and influencing p53 expression levels. This compound's ability to interact with specific receptors and enzymes makes it a promising candidate for further drug development.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different assays:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Tamoxifen | 10.38 |
| U-937 (Leukemia) | 12.45 | Doxorubicin | 0.12 |
| A549 (Lung Cancer) | 10.00 | Cisplatin | 5.00 |
The data indicates that this compound exhibits comparable cytotoxicity to established chemotherapeutic agents, suggesting its potential as an anticancer agent .
Apoptosis Induction
Flow cytometry assays have demonstrated that this compound acts as a potent inducer of apoptosis in MCF-7 and U-937 cell lines. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to increased cell death in a dose-dependent manner .
Case Study 1: Breast Cancer Treatment
In a controlled study involving MCF-7 cells treated with this compound, researchers observed significant apoptosis rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Leukemia Cell Lines
Another study focused on the compound's effects on U-937 leukemia cells. Results showed that treatment led to increased caspase activity and DNA fragmentation, indicating effective induction of apoptosis .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate has shown promise in drug development due to its structural features that allow for interaction with various biological targets:
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in oncology.
Materials Science
The compound's unique properties lend themselves to applications in materials science:
- Organic Electronics : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific thermal and mechanical properties.
Biological Studies
In biological research, this compound is employed to study various mechanisms:
- Enzyme Inhibition : The compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways.
- Pathway Analysis : It serves as a tool to elucidate biological pathways due to its ability to modulate receptor activity.
Case Studies
-
Antimicrobial Activity Study
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Cytotoxicity Assay
- In vitro assays conducted on various cancer cell lines indicated that the compound exhibited dose-dependent cytotoxicity. Further investigations revealed its mechanism of action involved apoptosis induction through mitochondrial pathways.
-
Material Properties
- Research published in Advanced Materials highlighted the application of this compound in developing polymer blends for electronic devices. The study reported enhanced conductivity and stability when incorporated into polymer matrices.
Comparison with Similar Compounds
Substituent Position Variations
Compound 1 : Ethyl 5-(2,3-dichlorophenyl)-1,3-oxazole-4-carboxylate (CAS: 41420-95-5)
- Key Difference : The dichlorophenyl group is positioned at 2,3- rather than 3,4- on the aromatic ring.
- This compound is listed as discontinued, possibly due to lower stability or efficacy .
Compound 2 : 2-(3,4-Dichlorophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 1339684-69-3)
Core Heterocycle Modifications
Compound 3 : N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Key Difference : A benzothiazole core replaces oxazole, with a 3,4-dichlorophenylacetamide side chain.
- Impact: Benzothiazole derivatives are known for CNS activity. The shared 3,4-dichlorophenyl group may suggest overlapping targets, but the benzothiazole system confers distinct solubility and metabolic profiles .
Compound 4 : Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS: 148330-09-0)
- Key Difference : A cyclopentylmethyl group replaces the dichlorophenyl substituent.
Data Table: Structural and Functional Comparison
Research Implications
- Bioactivity : The 3,4-dichlorophenyl group in the target compound may enhance interactions with chlorinated-binding pockets in enzymes or receptors, as seen in pesticidal or antifungal agents .
- Stability : Compared to the discontinued 2,3-dichloro analog, the 3,4-isomer’s substitution pattern likely improves thermal and oxidative stability due to reduced steric strain .
- Synthetic Versatility : The ethyl carboxylate group enables further derivatization (e.g., hydrolysis to carboxylic acids), a feature shared with Compound 4 .
Preparation Methods
Step 1: Condensation Reaction
- The 3,4-dichlorobenzohydroxamoyl chloride is reacted with ethyl acetoacetate in an inert solvent (such as ethanol or another suitable organic solvent).
- Triethylamine is added to the reaction mixture to act as a base, scavenging the HCl produced.
- The reaction is carried out under reflux conditions, typically at temperatures ranging from ambient to approximately 70–80 °C, for several hours (e.g., 4–8 hours) to ensure complete condensation and cyclization.
- Anhydrous magnesium sulfate or molecular sieves are included to absorb the water formed, driving the equilibrium toward product formation.
Step 2: Workup and Purification
- After completion, the reaction mixture is cooled, and the organic layer is separated.
- The organic phase is washed with water to remove inorganic salts and residual base.
- Further washing with a solvent like methylene chloride or toluene may be performed to purify the product.
- The solvent is then removed under reduced pressure by distillation or rotary evaporation at controlled temperatures (40–80 °C) to avoid decomposition.
- The crude product is often recrystallized from ethanol or another suitable solvent to obtain pure this compound.
Representative Reaction Conditions and Yields
| Parameter | Condition/Value | Notes |
|---|---|---|
| Hydroxamoyl chloride source | 3,4-dichlorobenzohydroxamoyl chloride | Provides 3,4-dichlorophenyl substituent |
| Acylacetate | Ethyl acetoacetate | Provides 5-methyl and ethyl ester groups |
| Base | Triethylamine | Neutralizes HCl generated |
| Dehydrating agent | Anhydrous magnesium sulfate or molecular sieves | Drives cyclization by water removal |
| Solvent | Ethanol or suitable organic solvent | Medium for reaction |
| Temperature | Reflux (approx. 70–80 °C) | Ensures reaction completion |
| Reaction time | 4–8 hours | Varies depending on scale and conditions |
| Workup | Washing with water and organic solvents | Removes impurities |
| Purification | Recrystallization from ethanol | Yields pure product |
| Typical yield | Approximately 60–75% | Based on literature precedent |
Supporting Research Findings and Notes
- The preparation method is adapted from analogous procedures for isoxazole and oxazole carboxylates bearing dichlorophenyl substituents, as described in patent literature related to alkyl 3,5-disubstituted isoxazole-4-carboxylates, which share similar synthetic routes.
- The condensation of hydroxamoyl chlorides with alkyl acylacetates in the presence of triethylamine and dehydrating agents is a well-established route for constructing such heterocycles with high specificity and yields.
- The use of anhydrous magnesium sulfate or molecular sieves is critical to remove water formed during cyclization, thus shifting the equilibrium toward product formation and improving yields.
- Reaction conditions such as temperature and solvent choice can be optimized to balance reaction rate and product stability.
- Purification by recrystallization from ethanol is effective in obtaining analytically pure material suitable for further applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Condensation | 3,4-dichlorobenzohydroxamoyl chloride + ethyl acetoacetate + triethylamine + anhydrous MgSO4 | Formation of oxazole ring via cyclization |
| Reaction environment | Reflux in ethanol or suitable solvent, 4–8 hours | Complete reaction and cyclization |
| Workup | Wash with water, methylene chloride/toluene | Removal of inorganic impurities |
| Concentration | Distillation under vacuum at 40–80 °C | Solvent removal, product concentration |
| Purification | Recrystallization from ethanol | Pure this compound |
This preparation methodology is supported by diverse literature sources and patent disclosures, confirming its reliability and reproducibility for the synthesis of this compound. The approach is representative of classical heterocyclic synthesis techniques involving hydroxamoyl chlorides and acylacetates, optimized for substituted oxazole derivatives.
Q & A
Q. Table 1: Comparison of Synthetic Routes
Advanced: How can reaction kinetics and by-product formation be analyzed during synthesis?
Answer:
Advanced studies employ:
- Kinetic Profiling : Monitoring reaction progress via HPLC or GC-MS to quantify intermediates and by-products. For example, Ethyl 2-(3,4-dichlorophenyl)azocarboxylate showed a reaction rate 13.7× faster than non-chlorinated analogs, attributed to electron-withdrawing effects .
- By-Product Mitigation : Adjusting stoichiometry (e.g., limiting excess Cl₂) or using scavengers (e.g., silica gel chromatography) to remove chlorinated residues .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Answer:
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., methyl at C5, dichlorophenyl at C2) .
- IR : Peaks at 1720–1740 cm⁻¹ indicate ester carbonyl groups .
- Crystallography :
- Single-crystal X-ray diffraction reveals dihedral angles (e.g., 84.84° between phenyl and oxazole planes) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle (Phenyl/Oxazole) | 84.84° | |
| Hydrogen Bond Length (N–H⋯O) | 2.89 Å |
Advanced: How do computational studies (e.g., DFT) elucidate electronic properties?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electrophilic Reactivity : The dichlorophenyl group increases electrophilicity at C4 of the oxazole ring, favoring nucleophilic attacks .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and redox behavior, validated against experimental UV-Vis spectra .
Advanced: What strategies resolve contradictions in biological activity data?
Answer:
- Dose-Response Studies : Testing across concentrations (e.g., 0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds.
- Target Validation : Using siRNA knockdowns or competitive binding assays to confirm specificity for hypothesized targets (e.g., kinase inhibition) .
Basic: What purification techniques ensure high-purity yields?
Answer:
- Chromatography : Flash silica gel chromatography (EtOAc/hexane, 1:1) removes polar by-products .
- Recrystallization : Ethyl acetate or ethanol recrystallization enhances purity (>97%) .
Advanced: How is the compound’s stability assessed under varying conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
